Molecular Weight Divergence Maps Structural Class Differentiation Among Alcaftadine Impurity Standards
Alcaftadine Impurity 2 exhibits a molecular weight of 297.40 Da (C₁₈H₂₃N₃O), which is 10.00 Da lower than the parent drug Alcaftadine (307.40 Da; C₁₉H₂₁N₃O) and 12.01 Da lower than Alcaftadine Impurity 1 (309.41 Da; C₁₉H₂₃N₃O) . This MW gap arises from the replacement of the fused imidazo-benzazepine tricyclic system (present in Alcaftadine) with a non-fused imidazole-methanone-piperidine scaffold. Relative to Des Carbaldehyde Alcaftadine (Impurity 4; C₁₈H₂₃N₃; MW 281.39 Da), Impurity 2 is 16.01 Da heavier due to the presence of the central carbonyl oxygen . The compound's exact monoisotopic mass of 297.18411 g/mol and isotopic mass of 297.184112366 g/mol provide unambiguous identity confirmation by high-resolution mass spectrometry (HRMS), enabling definitive differentiation from isobaric contaminants .
| Evidence Dimension | Molecular Weight (g/mol) and Molecular Formula |
|---|---|
| Target Compound Data | MW 297.40 Da; C₁₈H₂₃N₃O |
| Comparator Or Baseline | Alcaftadine API: MW 307.40 Da; C₁₉H₂₁N₃O. Alcaftadine Impurity 1: MW 309.41 Da; C₁₉H₂₃N₃O. Des Carbaldehyde Alcaftadine (Impurity 4): MW 281.39 Da; C₁₈H₂₃N₃. |
| Quantified Difference | -10.00 Da vs. Alcaftadine; -12.01 Da vs. Impurity 1; +16.01 Da vs. Impurity 4 |
| Conditions | Calculated from molecular formula and confirmed by LC-QTOF-MS/MS in published analytical methods . |
Why This Matters
MW is the primary identifier for impurity tracking in HPLC-UV/ELSD and LC-MS workflows; an incorrect MW reference standard leads to misidentification of impurity peaks and erroneous batch acceptance decisions.
